N-(2,4-dimethoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
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Overview
Description
“N-(2,4-dimethoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide” is a complex organic compound. It appears to contain an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), a morpholino group (a six-membered ring containing five carbon atoms and one nitrogen atom), and a sulfonyl group (a sulfur atom doubly bonded to two oxygen atoms and singly bonded to another carbon atom).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to propose a detailed synthesis route.Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would likely exhibit a variety of chemical properties due to the presence of multiple functional groups.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The indole and sulfonyl groups are likely to be particularly reactive.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its solubility, melting point, boiling point, and reactivity with various reagents.Scientific Research Applications
Antifungal Applications
Research has identified derivatives similar to the compound as potent antifungal agents against various fungal species, including Candida and Aspergillus species. These compounds' development aimed to improve plasmatic stability while maintaining significant in vitro and in vivo antifungal activity, highlighting their potential as a basis for developing new antifungal therapies (Bardiot et al., 2015).
Antimicrobial and Hemolytic Activity
Another study focused on the synthesis and evaluation of a series of derivatives for their antimicrobial and hemolytic activities. These compounds showed variable activity against selected microbial species, suggesting their potential application in antimicrobial drug development (Gul et al., 2017).
Structural and Fluorescence Studies
Structural aspects and properties of certain derivatives have been explored, revealing their potential in forming crystalline salts and inclusion compounds with enhanced fluorescence emission. This research suggests applications in materials science, particularly in developing novel fluorescent materials (Karmakar et al., 2007).
Anticancer Activity
Compounds with a similar structural framework have been synthesized and evaluated for their anticancer activities, exhibiting potent effects against various cancer cell lines. This suggests their potential utility in cancer research and therapy development (Zyabrev et al., 2022).
Enzyme Inhibition
The enzyme inhibitory potential of new sulfonamides containing benzodioxane and acetamide moieties has been investigated, revealing significant activity against specific enzymes. This research points to potential applications in designing enzyme inhibitors for therapeutic use (Abbasi et al., 2019).
Safety And Hazards
Without specific data, it’s difficult to predict the exact safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
The future research directions for this compound would depend on its intended use. If it’s a novel compound, initial studies would likely focus on determining its physical and chemical properties, reactivity, and potential applications.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O7S/c1-32-17-7-8-19(21(13-17)33-2)25-23(28)16-35(30,31)22-14-27(20-6-4-3-5-18(20)22)15-24(29)26-9-11-34-12-10-26/h3-8,13-14H,9-12,15-16H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIANRVYKCWYRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide |
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